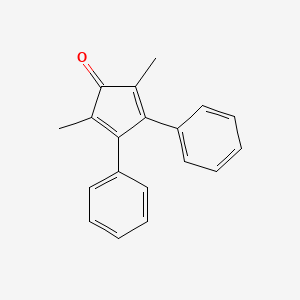

2,5-Dimethyl-3,4-diphenylcyclopentadienone

Description

Classical Approaches to Cyclopentadienone Synthesis

Traditional methods for constructing the cyclopentadienone core often rely on well-established reactions that form carbon-carbon bonds, leading to the desired five-membered ring system.

Condensation Reactions Utilizing Diketones and Aldehydes

A primary and widely utilized method for the synthesis of 2,5-dimethyl-3,4-diphenylcyclopentadienone involves the base-catalyzed aldol (B89426) condensation of a 1,2-dicarbonyl compound with a ketone. Specifically, the reaction between benzil (B1666583) (a 1,2-diketone) and 3-pentanone (B124093) (a dialkyl ketone) provides a direct route to the target molecule. This reaction is a classic example of a double aldol condensation, where two molecules of the ketone react with the diketone to form the cyclic product.

The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in a suitable solvent like ethanol (B145695). The base facilitates the formation of an enolate from 3-pentanone, which then acts as a nucleophile, attacking the carbonyl carbons of benzil. Subsequent intramolecular condensation and dehydration lead to the formation of the conjugated cyclopentadienone ring.

A related approach involves the condensation of benzil with dimethyl acetonedicarboxylate in the presence of a base like potassium hydroxide in ethanol. This initial reaction forms an intermediate, 2,5-dicarbomethoxy-4-hydroxy-3,4-diphenyl-2-cyclopentenone. Further chemical transformations would be required to convert this intermediate into this compound.

The aldol condensation is a powerful tool for carbon-carbon bond formation and is frequently employed in the synthesis of complex organic molecules, including various cyclopentadienone derivatives. orientjchem.orgyoutube.comrsc.org The specific choice of reactants and reaction conditions, such as temperature and catalyst, can significantly influence the yield and purity of the final product. orientjchem.org

Table 1: Classical Condensation for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzil | 3-Pentanone | Base (e.g., KOH, NaOH) | This compound |

| Benzil | Dimethyl acetonedicarboxylate | Potassium hydroxide | 2,5-Dicarbomethoxy-4-hydroxy-3,4-diphenyl-2-cyclopentenone |

Dehydrohalogenation Routes

Dehydrohalogenation reactions, which involve the elimination of a hydrogen and a halogen atom from adjacent carbons to form a double bond, are fundamental in the synthesis of unsaturated compounds. youtube.comyoutube.com While not the most direct route to this compound itself, dehydrohalogenation is a key strategy in the synthesis of various cyclic and acyclic alkenes and alkynes. youtube.comyoutube.com

In the context of cyclopentadienone synthesis, a dehydrohalogenation approach would typically involve a suitably halogenated cyclopentanone (B42830) or cyclopentenone precursor. The elimination of hydrogen halides (HX) from such a precursor, induced by a strong base, would generate the double bonds necessary to form the conjugated cyclopentadienone system. The choice of base is crucial, with strong, non-nucleophilic bases being preferred to minimize side reactions. youtube.com

Modern and Sustainable Synthetic Pathways

Contemporary synthetic chemistry places a strong emphasis on the development of efficient, environmentally benign, and sustainable methods. This has led to the exploration of new catalytic systems and reaction technologies for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of cyclopentadienones, rhodium-catalyzed [2+2+1] carbonylative cycloaddition reactions have emerged as a powerful tool. nii.ac.jp This methodology involves the reaction of an alkyne with carbon monoxide in the presence of a rhodium catalyst to construct the five-membered ring.

While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the general principle can be applied. Furthermore, iron carbonyl complexes of cyclopentadienones are well-established. gettysburg.eduwikipedia.org These complexes can be synthesized by reacting the corresponding cyclopentadienone with an iron carbonyl source, such as iron pentacarbonyl. gettysburg.edu The resulting (cyclopentadienone)iron tricarbonyl complexes are often air-stable solids and can be used in further synthetic transformations. gettysburg.eduwikipedia.org The diene ligand can be subsequently removed under oxidative conditions to regenerate the free cyclopentadienone. wikipedia.org

Table 2: Transition Metal-Catalyzed Approaches Relevant to Cyclopentadienone Synthesis

| Reaction Type | Metal Catalyst | Reactants | Product Type |

| [2+2+1] Carbonylative Cycloaddition | Rhodium complex | Alkyne, Carbon Monoxide | Cyclopentadienone |

| Complexation | Iron Pentacarbonyl | Cyclopentadienone | (Cyclopentadienone)iron tricarbonyl |

Green Chemistry Principles in this compound Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. liverpool.ac.uknih.govfirp-ula.org These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. liverpool.ac.uknih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. liverpool.ac.uknih.gov

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. liverpool.ac.uknih.gov

Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact, or ideally, conducting reactions in the absence of a solvent. nih.govskpharmteco.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. liverpool.ac.uknih.gov

For instance, optimizing the classical aldol condensation by using a catalytic amount of a solid-supported base could reduce waste and simplify purification. Exploring solvent-free reaction conditions for the condensation is another potential green approach. rsc.org

Flow Chemistry Applications in Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netvapourtec.comnih.govthieme-connect.de These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXYIWTUKPMWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180922 | |

| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26307-17-5, 38883-84-0 | |

| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026307175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-3,4-diphenyl-cyclopenta-2,4-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Electronic Characteristics of 2,5 Dimethyl 3,4 Diphenylcyclopentadienone

Theoretical Considerations of Aromaticity and Antiaromaticity in the Cyclopentadienone Ring System

The concept of aromaticity and antiaromaticity is crucial to understanding the stability and reactivity of cyclic conjugated systems. According to Hückel's rule, a planar, cyclic, fully conjugated system with (4n+2) π-electrons exhibits aromatic stability, while one with 4n π-electrons is considered antiaromatic and is destabilized.

The parent cyclopentadienone molecule possesses a cyclic, conjugated system of 4 π-electrons (two from the double bonds and two from the p-orbitals of the carbonyl carbon, though the oxygen atom's lone pairs also play a role). This 4n (where n=1) electron count categorizes the cyclopentadienone ring system as inherently antiaromatic. This antiaromatic character contributes to the high reactivity of cyclopentadienones, which tend to undergo reactions, such as dimerization via Diels-Alder reactions, to alleviate the instability associated with the 4n π-electron system.

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of the atoms in 2,5-dimethyl-3,4-diphenylcyclopentadienone is significantly influenced by steric hindrance between the bulky phenyl and methyl substituents. While a definitive crystal structure from X-ray diffraction (XRD) would be required to resolve the precise bond angles and crystal packing, some conformational aspects can be inferred.

To minimize steric strain, the phenyl groups at the 3 and 4 positions are expected to be twisted out of the plane of the five-membered cyclopentadienone ring. This hindered rotation can be observed through techniques like variable-temperature NMR. The molecule is achiral as it possesses a plane of symmetry that bisects the carbonyl group and the C3-C4 bond.

Electronic Structure and Molecular Orbital Interactions within this compound

The electronic structure of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key determinant of a molecule's reactivity, particularly in pericyclic reactions.

Influence of Methyl and Phenyl Substituents on Electronic Distribution and Reactivity

The nature and position of substituents on the cyclopentadienone ring profoundly influence its electronic distribution and subsequent reactivity.

Methyl Groups: The two methyl groups at the 2 and 5 positions are electron-donating groups through an inductive effect. They increase the electron density of the diene system within the cyclopentadienone ring. This enhanced electron density raises the energy of the HOMO, which can accelerate its reaction rate in normal-electron-demand Diels-Alder reactions where the diene is the electron-rich component.

Phenyl Groups: The phenyl groups at the 3 and 4 positions can exert both an electron-withdrawing inductive effect and a resonance (mesomeric) effect. However, as noted in the conformational analysis, steric hindrance likely forces these phenyl rings to twist out of the plane of the cyclopentadienone ring. This twisting disrupts the π-orbital overlap, diminishing the resonance effect. Consequently, their electronic influence might be dominated by their inductive properties.

Data Tables

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O nih.gov |

| Molecular Weight | 260.33 g/mol nih.gov |

| CAS Registry Number | 26307-17-5 nist.gov |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature |

|---|---|

| ¹³C NMR (in CDCl₃) | Spectrum has been reported and is available in databases. nist.gov |

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| XlogP | 3.9 nih.gov |

| Monoisotopic Mass | 260.120115130 Da nih.gov |

| Predicted Collision Cross Section ([M+H]⁺) | 159.3 Ų uni.lu |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzil (B1666583) |

| Dimethyl acetonedicarboxylate |

| Potassium hydroxide (B78521) |

Synthetic Methodologies for 2,5 Dimethyl 3,4 Diphenylcyclopentadienone

Optimization of Reaction Conditions and Yields for 2,5-Dimethyl-3,4-diphenylcyclopentadienone Production

The production of this compound is sensitive to various reaction parameters. The optimization of these conditions is critical for achieving high yields and purity of the final product. The primary synthetic route involves a base-catalyzed condensation, and its efficiency is influenced by the choice of catalyst, solvent, temperature, and reaction time.

A common method for the synthesis of related 3,4-diphenylcyclopentadienones involves the condensation of benzil (B1666583) with a β-keto ester. While specific optimization data for the 2,5-dimethyl derivative is not extensively tabulated in readily available literature, the principles of similar reactions can be applied. For instance, in related syntheses of β-keto esters, the choice of base and solvent has been shown to be critical. The use of strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) in an appropriate solvent such as toluene (B28343) has been found to be effective in promoting the desired condensation while minimizing side reactions.

The following table illustrates a generalized approach to the optimization of the first step in the synthesis of a cyclopentadienone derivative, based on common practices in aldol-type condensations.

Table 1: General Optimization Parameters for the Base-Catalyzed Condensation Step

| Parameter | Variation | Observation |

| Catalyst | Potassium Hydroxide (B78521) (KOH) | Effective for promoting the initial condensation. |

| Sodium Ethoxide (NaOEt) | A common alternative, particularly when ethanol (B145695) is the solvent. | |

| Lithium Hexamethyldisilazide (LiHMDS) | A strong, non-nucleophilic base that can improve yields by reducing side reactions. | |

| Solvent | Ethanol | A common protic solvent that can also act as a reactant if transesterification occurs. |

| Toluene | An aprotic solvent that can be advantageous in preventing side reactions with the ester groups. | |

| Tetrahydrofuran (THF) | Another aprotic solvent option. | |

| Temperature | Room Temperature (20-25 °C) | Often sufficient for the initial condensation, though reaction times may be long. |

| Elevated Temperature (e.g., 50-80 °C) | Can increase the reaction rate but may also promote side reactions and decomposition. | |

| Reaction Time | 24 - 48 hours | Typically required for the initial condensation to reach completion at room temperature. |

Table 2: Parameters for the Acid-Catalyzed Dehydration and Decarboxylation Step

| Parameter | Reagent/Condition | Purpose |

| Dehydrating Agent | Acetic Anhydride (B1165640) | Reacts with the hydroxyl group to form a good leaving group, facilitating dehydration. |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Catalyzes both the dehydration and the decarboxylation of the β-keto acid intermediate. |

| Temperature | Elevated Temperature | Typically required to drive the dehydration and decarboxylation reactions to completion. |

Precursor Molecule Transformations Leading to this compound

The formation of this compound is a multi-step process involving the transformation of carefully selected precursor molecules. The most common synthesis starts with benzil and dimethyl acetonedicarboxylate. gettysburg.edu

The reaction proceeds through the following key transformations:

Enolate Formation: The reaction is initiated by a base, such as potassium hydroxide, which deprotonates the α-carbon of dimethyl acetonedicarboxylate, forming an enolate. This enolate is a potent nucleophile.

Aldol-type Addition: The enolate then attacks one of the carbonyl carbons of benzil in a nucleophilic addition reaction. This is a classic aldol-type reaction that forms a new carbon-carbon bond.

Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation. An enolate formed from the other side of the acetonedicarboxylate moiety attacks the remaining carbonyl group of the original benzil molecule, leading to the formation of a five-membered ring. Subsequent dehydration (loss of a water molecule) leads to the formation of a cyclopentenolone derivative, specifically 2,5-dicarbomethoxy-4-hydroxy-3,4-diphenyl-2-cyclopentenone. gettysburg.edu

Decarboxylation: The final step involves the acid-catalyzed removal of the two methoxycarbonyl groups. This is achieved by heating the intermediate in the presence of a strong acid, such as sulfuric acid, in acetic anhydride. The acetic anhydride also facilitates the dehydration of the remaining hydroxyl group. This process of losing carbon dioxide from a β-keto ester derivative is a classic decarboxylation reaction.

Reactivity and Mechanistic Investigations of 2,5 Dimethyl 3,4 Diphenylcyclopentadienone

Pericyclic Reactions of 2,5-Dimethyl-3,4-diphenylcyclopentadienone

Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state. msu.edu These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are distinguished by their high stereospecificity and are generally unaffected by solvents or catalysts. msu.edu this compound is a highly reactive molecule that readily participates in several types of pericyclic reactions, most notably cycloadditions where it functions as the 4π-electron component.

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com this compound serves as a versatile diene in these reactions, a role facilitated by its conjugated π-electron system. Its reactivity allows for the construction of complex cyclic and bicyclic frameworks. wikipedia.org The compound can react with a variety of dienophiles, and even undergoes a reversible self-condensation via a Diels-Alder reaction to form a dimer. truman.edu

This compound readily undergoes [4+2] cycloaddition with both alkyne and alkene dienophiles. The reaction with alkynes is a powerful method for synthesizing highly substituted aromatic compounds. For instance, its reaction with aryl alkynes leads to the formation of biaryl compounds. nih.gov The reaction proceeds through an initial Diels-Alder adduct which is often unstable and undergoes a subsequent retro-Diels-Alder reaction to expel carbon monoxide and form a stable aromatic ring. umkc.edu The reactivity of the dienophile is influenced by its electronic properties; electron-withdrawing groups on the alkyne generally facilitate the reaction and lead to higher yields. nih.gov

The compound also reacts with various alkenes. Cycloadditions have been reported with cyclic alkenes such as cyclooctene (B146475) and various cyclooctadienes, leading to the formation of polycyclic bridged systems. acs.org

Below is a table summarizing representative Diels-Alder reactions of this compound.

| Diene | Dienophile | Product Type | Reference |

| This compound | Aryl Alkynes | Biaryl Compound (after CO extrusion) | nih.gov |

| This compound | Cyclooctene | Bicyclic Adduct | acs.org |

| This compound | Cyclooctadienes | Bicyclic Adduct | acs.org |

| This compound | Cycloheptatriene | Cycloadduct | acs.org |

| This compound | Itself (Dimerization) | Dimer | truman.edu |

The outcomes of Diels-Alder reactions are governed by principles of regioselectivity and stereoselectivity, which determine the orientation and three-dimensional arrangement of the product. nih.gov

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, multiple constitutional isomers can be formed. The preferential formation of one isomer over another is known as regioselectivity. In the context of substituted cyclopentadienones, the reaction's regiochemistry can often be rationalized by considering Frontier Molecular Orbital (FMO) theory. nih.gov For reactions involving this compound, steric effects from the phenyl and methyl groups also play a significant role in directing the incoming dienophile. nih.gov

Stereoselectivity: Diels-Alder reactions are highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Furthermore, when a cyclic diene reacts with a dienophile, two stereoisomeric products, the endo and exo adducts, can be formed. The endo product, where the larger substituents on the dienophile are oriented towards the diene's π-system, is often the kinetically favored product due to secondary orbital interactions. This preference is known as the Alder-endo rule.

Conjugated dienes can react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction to form cyclic peroxides known as endoperoxides. nih.gov This reaction is analogous to a Diels-Alder reaction where singlet oxygen acts as the dienophile. The reaction of singlet oxygen with a diene like 1,3-diphenylisobenzofuran (B146845) to form an endoperoxide is a well-established process. nih.gov Given its conjugated diene structure, this compound is expected to undergo a similar reaction with singlet oxygen, which would lead to the formation of a bicyclic endoperoxide. This reaction is significant as it represents a potential photooxidation pathway for the compound.

The Diels-Alder reaction is reversible, and the reverse process is termed the retro-Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction becomes favorable at higher temperatures when the entropic contribution (breaking one molecule into two) outweighs the enthalpic stability of the six-membered ring. wikipedia.org

[2+2] cycloadditions involve the combination of two components with two π-electrons each to form a four-membered ring. libretexts.orgslideshare.net Unlike the thermally allowed [4+2] Diels-Alder reaction, thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for typical alkenes. However, photochemical [2+2] cycloadditions are common. libretexts.org These reactions proceed through an excited state of one of the alkene partners. The cyclopentadienone core contains both a conjugated diene system and an α,β-unsaturated ketone moiety. While its reactivity is dominated by its function as a diene in [4+2] cycloadditions, the carbonyl-alkene system could potentially undergo photochemical [2+2] reactions with other alkenes. However, detailed studies focusing on the [2+2] cycloaddition reactivity of this compound are not as prevalent in the literature as those for its Diels-Alder reactions. rsc.org

[3+2] Cycloadditions

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful tool in the synthesis of five-membered heterocyclic rings. In these reactions, this compound can act as the dipolarophile, reacting with various 1,3-dipoles.

One notable example is the reaction with diazomethane (B1218177). In this process, diazomethane acts as the 1,3-dipole, adding across one of the double bonds of the cyclopentadienone ring. This reaction typically leads to the formation of a pyrazoline derivative. The initial cycloadduct can then undergo further transformations, such as the elimination of nitrogen gas upon heating or photolysis, to yield a bicyclic cyclopropane (B1198618) derivative. The regioselectivity of the initial cycloaddition is governed by the electronic and steric properties of both the cyclopentadienone and the 1,3-dipole.

Another significant class of 1,3-dipoles that react with this compound are nitrile oxides, such as benzonitrile (B105546) oxide. These reactions provide a direct route to the synthesis of isoxazoline-fused ring systems. The cycloaddition is generally regioselective, with the oxygen atom of the nitrile oxide adding to the more electron-deficient carbon of the cyclopentadienone double bond.

| 1,3-Dipole | Dipolarophile | Product Type | Notes |

| Diazomethane | This compound | Pyrazoline derivative | Can extrude N₂ to form a cyclopropane ring. |

| Benzonitrile Oxide | This compound | Isoxazoline derivative | Regioselective addition is typically observed. |

Electrocyclic Reactions Involving the Cyclopentadienone Framework

Electrocyclic reactions are a class of pericyclic reactions that involve the formation of a sigma bond from a conjugated pi system, or the reverse ring-opening process. For the this compound framework, such reactions are not commonly observed under typical thermal conditions due to the stability of the aromatic cyclopentadienone ring.

However, analogous systems provide insight into potential electrocyclic pathways. For instance, the acyclic precursor, α,α′-dimethyldibenzylideneacetone, upon treatment with strong acids like hot hydriodic acid, can undergo a conrotatory thermal electrocyclization. This process is thought to involve the formation of a pentadienyl cation, which then cyclizes to a cyclopentenyl cation. Subsequent loss of a proton leads to the formation of a cyclopentenone. This suggests that under specific, forcing conditions, the diene system of this compound could potentially undergo a similar acid-catalyzed electrocyclization, although this is not a commonly reported transformation for the cyclic compound itself.

Photochemical Transformations of this compound

The absorption of ultraviolet or visible light can promote this compound to an electronically excited state, opening up a variety of photochemical reaction pathways that are not accessible under thermal conditions.

Photoinduced Cycloadditions

Upon photoexcitation, the electronic distribution of the cyclopentadienone changes, which can alter its cycloaddition behavior. One of the most common photochemical reactions for enones is the [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) rings. researchgate.net In this reaction, the enone is excited to its triplet state, which then interacts with a ground-state alkene to form a diradical intermediate. This intermediate subsequently closes to form the cyclobutane product. researchgate.net While this is a general reaction for enones, specific studies detailing the photoinduced [2+2] cycloaddition of this compound with various alkenes are not extensively documented in readily available literature.

Photorearrangements of the Cyclopentadienone Core

Photochemical conditions can induce various rearrangements of the cyclopentadienone core and its derivatives. For example, the photochemical rearrangement of 4,4-diphenylcyclohexa-2,5-dien-1-one is a well-studied process that proceeds through a series of intermediates, including bicyclic and five-membered ring structures. nih.gov It is plausible that this compound could undergo analogous rearrangements upon irradiation, potentially leading to the formation of novel, strained ring systems. However, specific studies on the photorearrangements of the parent this compound are not widely reported.

Electronic Excitation and Radiative/Non-Radiative Decay Pathways

Like other highly conjugated systems, this compound absorbs light in the UV-visible region. A study on the related 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone shows two main electronic transitions in its UV-vis spectrum in dichloromethane. researchgate.net It is expected that this compound would exhibit similar absorption characteristics.

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several pathways:

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon.

Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S₁) to a triplet state (T₁).

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same multiplicity.

Reactions with Nucleophiles and Electrophiles

The carbonyl group in this compound is a key site for reactions with both nucleophiles and electrophiles. The carbon atom of the carbonyl is electrophilic, while the oxygen atom is nucleophilic.

The reaction of ketones with nucleophiles is a fundamental transformation in organic chemistry. For this compound, strong nucleophiles such as organolithium reagents (e.g., phenyllithium) and Grignard reagents will add to the carbonyl carbon to form a tertiary alcohol after an acidic workup.

Reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can also act as nucleophiles, delivering a hydride ion to the carbonyl carbon to produce the corresponding secondary alcohol. The stereochemistry of this addition is influenced by the steric hindrance posed by the methyl and phenyl substituents on the cyclopentadienone ring.

| Nucleophile | Product Type |

| Phenyllithium | Tertiary Alcohol |

| Sodium Borohydride | Secondary Alcohol |

Reactions with electrophiles at the carbonyl oxygen are also possible, typically involving protonation by strong acids to activate the carbonyl group towards nucleophilic attack. Due to the electron-rich nature of the phenyl groups, electrophilic aromatic substitution on these rings is also a potential reaction pathway, although this can be complicated by the reactivity of the cyclopentadienone core. Specific studies on the electrophilic reactions of this compound are not extensively detailed in the literature.

Reactivity at the Carbonyl Moiety

The carbonyl group in this compound is a key site for nucleophilic attack. While specific studies on this compound are not extensively detailed in readily available literature, its reactivity can be inferred from the general behavior of ketones. It is susceptible to attack by strong nucleophiles such as organometallic reagents. For instance, Grignard reagents (R-MgX) are expected to add to the carbonyl carbon, leading to the formation of a tertiary alcohol upon acidic workup. masterorganicchemistry.comyoutube.comyoutube.com Similarly, the Wittig reaction, involving the use of a phosphonium (B103445) ylide, would likely convert the carbonyl group into a new carbon-carbon double bond, yielding a substituted fulvene (B1219640) derivative. libretexts.orgmasterorganicchemistry.comwikipedia.org

Nucleophilic Additions to the Unsaturated Ring

The conjugated diene system of the cyclopentadienone ring is highly susceptible to nucleophilic attack, most notably in cycloaddition reactions. The most well-documented reaction of this type is the Diels-Alder reaction, where the cyclopentadienone acts as a diene. truman.edu This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings and has been studied in the context of this compound's reversible dimerization.

Beyond cycloadditions, the electron-deficient nature of the ring system, enhanced by the electron-withdrawing carbonyl group, makes it a potential candidate for Michael additions. In this type of conjugate addition, a soft nucleophile would attack one of the β-carbon atoms of the α,β-unsaturated ketone system. youtube.com

Electrophilic Substitution at the Phenyl Groups

The two phenyl groups attached to the cyclopentadienone core can undergo electrophilic aromatic substitution. The cyclopentadienone moiety itself is generally considered to be a deactivating group, meaning these reactions would likely require forcing conditions. General electrophilic aromatic substitution reactions include nitration and Friedel-Crafts reactions. wikipedia.orgnih.govmasterorganicchemistry.com It has been noted that electrophilic aromatic substitution on this compound can produce halogenated derivatives, although specific conditions and mechanistic details are not widely reported.

Oxidative and Reductive Transformations

The presence of both a carbonyl group and carbon-carbon double bonds allows for a range of oxidative and reductive transformations, offering pathways to various saturated and functionalized derivatives.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation of this compound can, in principle, lead to the reduction of the carbon-carbon double bonds within the cyclopentenone ring and/or the phenyl rings, as well as the carbonyl group. The specific outcome depends on the catalyst, solvent, and reaction conditions. Common catalysts for such hydrogenations include palladium, platinum, and nickel. nih.govsc.eduyoutube.com While detailed pathways for this specific compound are not extensively documented, studies on related cyclopentadienone-iron complexes have shown their activity in transfer hydrogenation reactions. The hydrogenation of the double bonds in the cyclopentenone ring would be expected to occur under milder conditions than the hydrogenation of the aromatic phenyl rings.

Selective Reductions of the Carbonyl Group and Double Bonds

Achieving selective reduction of either the carbonyl group or the carbon-carbon double bonds is a common challenge in the chemistry of α,β-unsaturated ketones. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carbonyl group to an alcohol and the double bonds. masterorganicchemistry.com In contrast, milder reducing agents such as sodium borohydride (NaBH₄) typically show greater selectivity for the reduction of the carbonyl group, leaving the double bonds intact, especially at low temperatures. nih.gov The choice of reducing agent and reaction conditions is therefore crucial in directing the outcome of the reduction.

Table 1: Potential Reducing Agents and Their Expected Selectivity

| Reducing Agent | Expected Primary Product(s) | General Selectivity |

| Sodium Borohydride (NaBH₄) | 2,5-Dimethyl-3,4-diphenylcyclopent-2,4-dien-1-ol | Selective for carbonyl reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 2,5-Dimethyl-3,4-diphenylcyclopentan-1-ol and other reduced species | Non-selective, reduces both carbonyl and double bonds |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 2,5-Dimethyl-3,4-diphenylcyclopentanone and/or 2,5-Dimethyl-3,4-diphenylcyclopentan-1-ol | Dependent on catalyst and conditions |

This table is based on general principles of organic chemistry, as specific research data for this compound is limited.

Oxidative Coupling Reactions

Oxidative coupling reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond through an oxidative process, often catalyzed by a transition metal. While specific examples involving this compound are not prevalent in the literature, the presence of phenyl groups suggests the possibility of such reactions. For instance, if a halogenated derivative of the compound were prepared via electrophilic aromatic substitution, it could potentially undergo Ullmann or Heck coupling reactions to form biaryl systems or couple with alkenes, respectively. organic-chemistry.orgorganic-chemistry.orgyoutube.comnih.govresearchgate.nettcichemicals.com These reactions would significantly expand the molecular complexity achievable from this starting material. It has been noted that the compound can undergo oxidation with agents like chromium(VI) oxide to yield carboxylic acids or ketones, which represents a different class of oxidative transformation.

Transition Metal Complexation and Catalysis Involving this compound

The versatile electronic properties and steric profile of this compound render it a compelling ligand in the realm of organometallic chemistry and homogeneous catalysis. Its ability to coordinate to transition metals in different hapticities, primarily η⁴ and η⁵ modes, has paved the way for the development of novel catalytic systems. This section delves into the coordination chemistry of this cyclopentadienone derivative and its subsequent role in important catalytic transformations.

Coordination Chemistry as a Ligand (η⁴ and η⁵ Modes)

The coordination of this compound to a metal center can occur through two principal modes: η⁴, where the four carbon atoms of the diene system of the cyclopentadienone ring are involved in bonding, and η⁵, which requires transformation of the dienone into a cyclopentadienyl (B1206354) anion.

η⁴ Coordination:

The most well-documented examples of η⁴ coordination involve the formation of iron tricarbonyl complexes. The synthesis of (η⁴-2,5-dimethyl-3,4-diphenylcyclopentadienone)tricarbonyliron can be achieved by the reaction of this compound with iron pentacarbonyl (Fe(CO)₅) at elevated temperatures. libretexts.org This method is analogous to the synthesis of other (cyclopentadienone)iron tricarbonyl compounds. libretexts.org In these "piano stool" complexes, the iron tricarbonyl moiety is coordinated to one face of the cyclopentadienone ring. libretexts.orgmdpi.com

The electronic nature of the substituents on the cyclopentadienone ring significantly influences the properties of the resulting iron complex. Studies on related (3,4-diphenylcyclopentadienone)iron tricarbonyl compounds have shown that electron-donating groups on the cyclopentadienone ligand increase the electron density at the iron center. nih.gov This, in turn, affects the catalytic activity of the complex.

Table 1: Representative (η⁴-Cyclopentadienone)iron Tricarbonyl Complexes and their Synthesis

| Cyclopentadienone Ligand | Iron Precursor | Reaction Conditions | Resulting Complex | Reference |

| This compound | Fe(CO)₅ | Elevated temperature | (η⁴-2,5-Dimethyl-3,4-diphenylcyclopentadienone)tricarbonyliron | libretexts.org |

| 2,5-bis(3,5-dimethylphenyl)-3,4-diphenylcyclopentadienone | Fe(CO)₅ | Elevated temperature | [2,5-bis(3,5-dimethylphenyl)-3,4-diphenylcyclopentadienone]iron tricarbonyl | libretexts.org |

| Tetraphenylcyclopentadienone (B147504) | Fe₂(CO)₉ | Heat | (η⁴-Tetraphenylcyclopentadienone)tricarbonyliron | libretexts.org |

η⁵ Coordination:

The formation of η⁵-cyclopentadienyl complexes from this compound is less direct and necessitates the chemical modification of the cyclopentadienone ring. This typically involves a two-step process: reduction of the ketone functionality to a hydroxyl group, followed by dehydration to form a cyclopentadiene (B3395910) derivative, which can then be deprotonated to yield the cyclopentadienyl anion.

The reduction of the carbonyl group of the cyclopentadienone can be achieved using various reducing agents. Subsequent acid-catalyzed dehydration would lead to the formation of a substituted cyclopentadiene. This diene can then be deprotonated using a suitable base (e.g., an organolithium reagent or sodium hydride) to generate the corresponding cyclopentadienyl anion. This anion is a powerful ligand that can react with a wide range of transition metal halides or other precursors to form stable η⁵-complexes, often referred to as metallocenes or half-sandwich compounds. libretexts.orgnitrkl.ac.in While this general pathway is established for cyclopentadienone conversion, specific documented examples for the 2,5-dimethyl-3,4-diphenyl derivative are not extensively reported in the reviewed literature.

Role in Homogeneous Catalytic Cycles

The transition metal complexes of this compound, particularly its iron and potentially rhodium and palladium derivatives, are of significant interest for their applications in homogeneous catalysis.

Transfer Hydrogenation:

(Cyclopentadienone)iron tricarbonyl complexes, including those analogous to the 2,5-dimethyl-3,4-diphenyl derivative, have proven to be effective catalysts for the transfer hydrogenation of carbonyl compounds. libretexts.orgnih.gov In these reactions, an inexpensive and readily available hydrogen source, such as isopropanol, is used to reduce aldehydes and ketones to their corresponding alcohols.

The catalytic cycle is believed to involve the initial activation of the precatalyst, often by removal of a carbonyl ligand, to generate a coordinatively unsaturated and catalytically active species. libretexts.org This species can then participate in a bifunctional hydrogen transfer mechanism, where both the metal center and the oxygen atom of the cyclopentadienone ligand are involved. libretexts.org Studies on related systems have shown that the electronic properties of the cyclopentadienone ligand play a crucial role, with more electron-rich ligands generally leading to higher catalytic activity. nih.gov For instance, a study on various (3,4-diphenylcyclopentadienone)iron tricarbonyl compounds demonstrated that catalysts with electron-donating substituents on the phenyl rings exhibited enhanced rates in the transfer hydrogenation of acetophenone. nih.gov

Table 2: Catalytic Activity of (Cyclopentadienone)iron Tricarbonyl Complexes in Transfer Hydrogenation

| Catalyst | Substrate | Hydrogen Source | Product | Key Findings | Reference |

| (3,4-Diphenylcyclopentadienone)iron tricarbonyl derivatives | Acetophenone | Isopropanol | 1-Phenylethanol | Electron-rich cyclopentadienone ligands enhance catalytic activity. | nih.gov |

| [2,5-bis(3,5-dimethylphenyl)-3,4-diphenylcyclopentadienone]iron tricarbonyl | N-Benzylideneaniline | Isopropanol | N-Benzylaniline | Demonstrated superior activity compared to less substituted iron cyclopentadienone complexes. | libretexts.org |

Other Potential Catalytic Applications:

While less documented for the specific this compound ligand, related cyclopentadienone complexes of rhodium and palladium suggest broader catalytic potential. Rhodium complexes bearing cyclopentadienone ligands have been explored in various catalytic transformations. mdpi.comnih.gov Similarly, palladium complexes are workhorses in cross-coupling reactions, and the electronic and steric properties of a this compound ligand could potentially be tuned to influence the outcome of such reactions. princeton.edumdpi.com However, specific research detailing the application of this compound in these catalytic cycles is needed to fully realize its potential.

Spectroscopic and Diffraction Methodologies for Structural and Mechanistic Elucidation of 2,5 Dimethyl 3,4 Diphenylcyclopentadienone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2,5-dimethyl-3,4-diphenylcyclopentadienone and its derivatives. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The study of transient species in chemical reactions is crucial for understanding reaction mechanisms. Advanced NMR techniques can be employed to detect and characterize short-lived reaction intermediates involving this compound. While intermediates are often too unstable to isolate, their presence can be inferred by monitoring NMR spectra over the course of a reaction.

Techniques such as stopped-flow NMR or rapid-injection NMR can be used to acquire spectra on very short timescales. In a typical reaction, such as a Diels-Alder cycloaddition, the formation of an intermediate complex might be observed through:

Chemical Shift Perturbations: The appearance of new, transient signals or significant shifts in the reactant signals can indicate the formation of an intermediate.

Line Broadening: The exchange between reactants, intermediates, and products can lead to the broadening of specific NMR signals, providing kinetic information about the transient species.

Low-Temperature NMR: By slowing down the reaction at low temperatures, it is sometimes possible to increase the concentration and lifetime of an intermediate to a level where it can be directly observed and characterized by ¹H and ¹³C NMR.

For instance, in a cycloaddition reaction, monitoring the characteristic signals of the methyl and phenyl groups of this compound can reveal the formation of a pre-reaction complex before the final product is formed.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Changes During a Reaction to Indicate an Intermediate

| Nucleus | Reactant (δ, ppm) | Intermediate Complex (δ, ppm) | Product (δ, ppm) |

| ¹H | |||

| Methyl Protons | ~2.10 | ~2.05 (broad) | ~1.85 |

| Phenyl Protons | ~7.20-7.40 | ~7.15-7.35 (broad) | ~7.00-7.30 |

| ¹³C | |||

| Carbonyl Carbon | ~200 | ~198 (broad) | ~205 (in adduct) |

| Methyl Carbons | ~12 | ~12.5 (broad) | ~15 |

| Phenyl Carbons | ~128-135 | ~127-134 (broad) | ~125-140 |

This compound possesses conformational flexibility, primarily due to the rotation of the two phenyl groups attached to the cyclopentadienone core. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these types of intramolecular dynamic processes. slideshare.net By recording NMR spectra at various temperatures, it is possible to measure the rates of conformational exchange and determine the energy barriers associated with these processes. researchgate.net

A study on the closely related compound, 5,5-dimethyl-3,4-di-p-tolyl-2-cyclopenten-1-one, provides a clear example of this application. nih.govresearchgate.net At high temperatures (e.g., >368 K), the rotation of the aryl groups is fast on the NMR timescale, resulting in sharp, time-averaged signals for the aromatic protons. As the temperature is lowered, the rotation slows down. When the rate of rotation becomes comparable to the NMR frequency difference between the non-equivalent protons, the signals broaden significantly (coalescence). At even lower temperatures (<248 K), the rotation is frozen on the NMR timescale, and distinct signals for the now non-equivalent protons of the restricted tolyl groups are observed. nih.gov

By analyzing the line shapes of the signals at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net For the di-p-tolyl analogue, this barrier was determined to be approximately 56.4 kJ/mol, a value consistent with the hindered rotation around the C-C single bonds connecting the phenyl rings to the cyclopentenone core. nih.govresearchgate.net A similar dynamic behavior and energy barrier would be expected for this compound.

Table 2: Thermodynamic Data for Aryl Rotation in a Cyclopentenone Analog from Dynamic NMR

| Parameter | Value | Description |

| ΔG‡ | 56.37 kJ mol⁻¹ | Free energy of activation for the restricted rotation of the p-tolyl moiety. nih.gov |

| Coalescence Temp (Tc) | ~298 K | Temperature at which distinct signals for exchanging sites merge into a single broad peak. |

| Slow Exchange Limit | < 248 K | Temperature at which separate signals for each conformer are observed. nih.gov |

| Fast Exchange Limit | > 368 K | Temperature at which a single, sharp, averaged signal is observed. nih.gov |

While 1D NMR provides essential information, the complex structures of products derived from this compound, such as Diels-Alder adducts, often require two-dimensional (2D) NMR for unambiguous characterization. researchgate.netresearchgate.net Techniques like COSY, HSQC, and HMBC are used to establish atomic connectivity.

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). This helps to map out proton-proton networks within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining stereochemistry, such as the endo or exo configuration of Diels-Alder adducts. researchgate.netsfu.ca

For a Diels-Alder adduct of this compound, these techniques would allow for complete assignment of the newly formed bicyclic framework.

Table 3: Expected 2D NMR Correlations for a Hypothetical Diels-Alder Adduct

| Technique | Purpose | Example Correlation in Adduct |

| COSY | H-H Connectivity | Correlation between bridgehead protons and adjacent protons on the newly formed six-membered ring. |

| HSQC | Direct C-H Attachment | Correlation between a methyl proton signal and its corresponding methyl carbon signal. |

| HMBC | Long-Range C-H Connectivity | Correlation from a methyl proton signal to the quaternary carbons of the original cyclopentadienone ring. |

| NOESY | Spatial Proximity (Stereochemistry) | Correlation between a methyl group proton and a nearby phenyl group proton, confirming a specific stereochemical arrangement. |

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are dominated by characteristic vibrational modes.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration. For α,β-unsaturated ketones like this one, this band typically appears in the region of 1700-1670 cm⁻¹. Its exact position is sensitive to the electronic effects of the substituents and conjugation within the five-membered ring.

Alkene (C=C) Stretches: The C=C bonds within the cyclopentadienone ring and the aromatic C=C bonds of the phenyl groups give rise to a series of bands in the 1650-1450 cm⁻¹ region.

C-H Modes: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. C-H bending modes (both in-plane and out-of-plane) for the phenyl rings are found in the fingerprint region (< 1500 cm⁻¹).

Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds, such as the C=C stretches of the phenyl rings, which may be weak in the IR spectrum. youtube.com The combination of both IR and Raman provides a more complete vibrational profile of the molecule. researchgate.net

Table 4: Principal IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1670 | Strong | Medium-Weak |

| Ring/Aromatic C=C Stretches | 1650 - 1450 | Medium-Strong | Strong |

| C-H Bending (Aliphatic) | 1470 - 1360 | Medium | Medium |

| Phenyl Ring Modes | 1200 - 1000 | Medium | Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | Weak |

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need for sampling. mt.com This provides valuable kinetic data and mechanistic insights by tracking the concentration changes of reactants, intermediates, and products simultaneously. researchgate.net

For reactions involving this compound, an attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel (e.g., ReactIR). mt.com The progress of a Diels-Alder reaction, for example, can be followed by:

Monitoring Reactant Disappearance: The decrease in the intensity of the characteristic C=O absorption band of the cyclopentadienone reactant (~1680 cm⁻¹) is tracked over time.

Monitoring Product Appearance: The simultaneous growth of new absorption bands characteristic of the product, such as the C=O stretch of an anhydride (B1165640) dienophile or other functional groups in the resulting adduct, is observed.

This method allows for the determination of reaction rates, identification of reaction endpoints, and detection of any unexpected intermediates that may accumulate during the reaction. The dimerization of this compound, a reaction that can be followed by the loss of its deep color, is another process well-suited for in-situ monitoring by tracking the disappearance of the monomer's vibrational signature. truman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for probing the electronic structure of molecules. For this compound, this method provides valuable insights into its electronic transitions and the nature of its chromophore.

Analysis of Electronic Transitions and Chromophore Character in this compound and its Adducts

The characteristic deep color of this compound arises from its extended π-conjugated system, which constitutes its primary chromophore. This system absorbs light in the visible region of the electromagnetic spectrum, leading to its colored appearance. The monomeric form of the compound exhibits a distinct absorption maximum (λmax) at approximately 460 nm. truman.edu This absorption is attributed to a π → π* electronic transition, where an electron is promoted from a lower-energy bonding π orbital to a higher-energy anti-bonding π* orbital. The molar absorptivity (ε) at this wavelength has been determined to be 225 M⁻¹cm⁻¹. truman.edu

Upon forming adducts, such as through Diels-Alder reactions, the extended conjugation of the cyclopentadienone core is disrupted. This disruption leads to a significant change in the electronic environment and, consequently, the UV-Vis absorption spectrum. The resulting adducts are typically colorless, as the electronic transitions are shifted to shorter wavelengths in the ultraviolet region, outside the visible spectrum. This change in absorption is a clear indicator of the alteration of the chromophore's character. The study of how the absorption spectrum changes in different solvents, a phenomenon known as solvatochromism, can provide further information about the polarity of the ground and excited states of the molecule.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| This compound | Toluene (B28343) | 460 | 225 | π → π* |

Investigation of Molecular Orbital Interactions and HOMO-LUMO Gaps

The electronic transitions observed in UV-Vis spectroscopy are directly related to the energies of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, corresponds to the energy of the lowest-energy electronic excitation.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight of compounds and elucidating their structure through the analysis of their fragmentation patterns.

Fragmentation Pathway Analysis for Mechanistic Insights in Complex Transformations

In electron impact mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which is a radical cation. This molecular ion is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and can provide valuable information about its structure and bonding.

For odd-electron ions like the molecular ion of this compound, fragmentation commonly occurs through the cleavage of one or two bonds. orgchemboulder.com The fragmentation of ketones often involves characteristic pathways such as α-cleavage (cleavage of a bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is present. While a detailed experimental fragmentation pathway for this compound is not explicitly detailed in the searched literature, general principles of ketone fragmentation can be applied to predict likely fragmentation patterns.

High-Resolution Mass Spectrometry for Reaction Product Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This capability is particularly crucial for the unambiguous identification of reaction products, including the adducts of this compound.

Computational tools can predict the theoretical m/z values for various adducts of the monomer. These predictions can then be compared with experimental HRMS data to confirm the identity of the products. For instance, predicted m/z values for common adducts of this compound (C₁₉H₁₆O) are available and serve as a valuable reference for experimental analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 261.12740 |

| [M+Na]⁺ | 283.10934 |

| [M+K]⁺ | 299.08328 |

| [M-H]⁻ | 259.11284 |

X-ray Crystallography

Despite its importance for understanding the solid-state structure and packing of this compound, specific crystallographic data, such as unit cell parameters, space group, and detailed atomic coordinates, are not available in the public domain or the searched literature. The acquisition of such data through single-crystal X-ray diffraction analysis would be a significant contribution to the comprehensive characterization of this compound.

Precise Determination of Molecular Geometry and Conformational Features in Solid State

X-ray crystallographic analysis provides a definitive method for determining the three-dimensional structure of molecules in the crystalline state, offering precise measurements of bond lengths, bond angles, and torsional angles. For the dimer of this compound, such studies reveal the intricate details of its molecular framework. The dimerization occurs through a [4+2] cycloaddition, a reaction characteristic of cyclopentadienones. otago.ac.nz

Interactive Data Table: Representative Bond Lengths and Angles for Cyclopentadienone Derivatives.

| Bond/Angle | Typical Value (Å/°) | Description |

| C=O | ~1.22 | Carbonyl double bond |

| C-C (ring) | ~1.54 | Single bond within the cyclopentane (B165970) framework |

| C=C (ring) | ~1.34 | Double bond within the cyclopentene (B43876) framework |

| C-Ph | ~1.49 | Bond between cyclopentadienone ring and phenyl group |

| ∠(C-C-C) (ring) | ~108-112 | Internal angles of the five-membered ring |

| ∠(Ph-C=C) | ~120-125 | Angle involving the phenyl substituent |

Note: These are generalized values for related structures and may vary in the specific crystal structure of the this compound dimer.

Elucidation of Intermolecular Interactions and Packing Arrangements

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. The study of these interactions is crucial for understanding the stability and physical properties of the crystalline material. In the case of the this compound dimer, the presence of aromatic phenyl groups suggests the importance of π-π stacking interactions in the crystal packing.

Interactive Data Table: Potential Intermolecular Interactions in the Crystal Structure of the this compound Dimer.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Packing |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 | Major contributor to the cohesion of aromatic molecules. |

| C-H···O | C-H (Methyl/Phenyl) | O (Carbonyl) | 2.2 - 2.8 (H···O) | Directional interactions influencing molecular alignment. |

| C-H···π | C-H (Methyl) | π-system (Phenyl Ring) | 2.5 - 2.9 (H···centroid) | Further stabilizes the crystal lattice. |

| van der Waals | All atoms | All atoms | Variable | Non-specific attractive and repulsive forces. |

The elucidation of these structural details through diffraction methodologies is fundamental to creating a comprehensive understanding of the chemical and physical behavior of this compound in the solid state.

Computational and Theoretical Investigations on 2,5 Dimethyl 3,4 Diphenylcyclopentadienone

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the intrinsic properties of 2,5-dimethyl-3,4-diphenylcyclopentadienone at the molecular level. These methods allow for the detailed examination of its electronic structure, the energetics of its reactions, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of this compound. DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, are commonly employed to optimize the molecule's geometry and to map the distribution of its frontier molecular orbitals (HOMO and LUMO). uni-muenchen.de This analysis is crucial for predicting the sites most susceptible to electrophilic or nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity, especially in pericyclic reactions like the Diels-Alder reaction, where it typically acts as the diene. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Property | Value (Arbitrary Units) | Description |

| HOMO Energy | -5.8 eV | The energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.9 eV | The energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 3.9 eV | The energy difference between the HOMO and LUMO. |

Note: The values in this table are representative and can vary depending on the specific computational method and basis set used.

The distribution of the HOMO is typically located on the diene system of the cyclopentadienone ring, indicating that this is the region from which electrons are most readily donated in a chemical reaction. Conversely, the LUMO is also centered on the conjugated system, highlighting its ability to accept electrons. This distribution of frontier orbitals rationalizes the compound's behavior as a diene in cycloaddition reactions.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT methods are widely used for their balance of accuracy and computational cost, ab initio methods offer a pathway to higher accuracy for energetic and spectroscopic predictions. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data on the molecule's properties.

These high-level calculations can be used to predict spectroscopic data, such as vibrational frequencies (IR and Raman spectra) and electronic transition energies (UV-Vis spectra), with a high degree of accuracy. For instance, time-dependent DFT (TD-DFT) can be used to correlate the observed UV-Vis absorption maxima (λ_max) with specific π→π* electronic transitions within the molecule. uni-muenchen.de Although specific high-accuracy ab initio studies on this compound are not extensively reported in the literature, the application of these methods to similar organic molecules demonstrates their potential to provide a deeper understanding of its spectroscopic signatures.

Transition State Elucidation and Reaction Coordinate Mapping for Pericyclic Reactions

A significant area of computational investigation for this compound revolves around its participation in pericyclic reactions, most notably the Diels-Alder reaction. mdpi.com Computational methods are essential for elucidating the structure of the transition state and for mapping the reaction coordinate, which describes the energy profile of the reaction as it progresses from reactants to products.

The dimerization of this compound, a reversible Diels-Alder reaction, has been a subject of interest. chemrxiv.org Computational studies can model this process, identifying the transition state geometry where the new carbon-carbon bonds are partially formed. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state. These calculations often reveal whether the reaction proceeds through a synchronous or asynchronous mechanism, providing insights into the timing of bond formation. The work of prominent researchers like K. N. Houk has significantly advanced the understanding of such cycloaddition reactions through computational modeling. acs.org

| Reaction Parameter | Calculated Value | Significance |

| Activation Energy (Dimerization) | 15-20 kcal/mol | The energy barrier that must be overcome for the dimerization to occur. |

| Transition State C-C Bond Lengths | ~2.2 - 2.4 Å | The lengths of the partially formed bonds in the transition state. |

Note: These values are illustrative and depend on the specific reaction and computational level of theory.

NBO Analysis for Charge Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and bonding interactions within a molecule. It provides a picture of the Lewis-like bonding structure and quantifies the stabilizing effects of electron delocalization.

For this compound, NBO analysis can reveal the nature of the bonding within the cyclopentadienone ring and the extent of conjugation with the phenyl substituents. The analysis can quantify the polarization of the C=O bond and the delocalization of the π-electrons across the conjugated system. This is achieved by examining the interactions between filled (donor) and empty (acceptor) NBOs. The stabilization energy associated with these interactions provides a measure of the strength of the delocalization.

| Interaction | Stabilization Energy (E(2)) (kcal/mol) | Interpretation |

| π(C=C) -> π(C=C) | ~20-30 | Strong delocalization within the cyclopentadienone ring. |

| π(C=C) -> π(C=O) | ~5-10 | Delocalization of π-electrons towards the carbonyl group. |

| π(Ph) -> π(C=C)* | ~2-5 | Conjugative interaction between the phenyl rings and the cyclopentadienone core. |

Note: The values in this table are hypothetical and serve to illustrate the type of information obtained from an NBO analysis.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.

Conformational Dynamics and Flexibility Studies in Solution

Molecular dynamics simulations can be used to investigate the conformational dynamics and flexibility of this compound in solution. These simulations model the movement of atoms over time by solving Newton's equations of motion, taking into account the forces between atoms as defined by a force field.

By simulating the molecule in different solvents, it is possible to understand how the solvent environment influences its conformational preferences. Of particular interest is the rotational freedom of the two phenyl groups attached to the cyclopentadienone ring. MD simulations can reveal the preferred dihedral angles of these phenyl groups relative to the plane of the central ring and the energy barriers associated with their rotation. This information is crucial for understanding how the molecule's shape fluctuates in solution, which can impact its reactivity and interactions with other molecules. For instance, MD simulations can be employed to model the thermal stability of the compound by simulating its decomposition pathways at various temperatures. uni-muenchen.de

Investigation of Intermolecular Interactions and Solvent Effects on Reactivity

The reactivity of this compound in chemical reactions, such as the Diels-Alder cycloaddition, is intricately linked to its interactions with surrounding molecules and the solvent environment. Computational studies can provide a molecular-level understanding of these phenomena.

Solvent effects on the reactivity of this compound, particularly in the context of the Diels-Alder reaction, are a key area of investigation. The choice of solvent can influence reaction rates and stereoselectivity. Computational models, such as those employing polarizable continuum models (PCM), can simulate the bulk effect of a solvent on the electronic structure of the reactants and the transition state.

For instance, in the dimerization of cyclopentadienones, the solvent polarity can play a crucial role. truman.edu Non-polar solvents may favor the aggregation of the diene molecules, potentially influencing the reaction kinetics. In contrast, polar solvents can stabilize the polar transition state of the Diels-Alder reaction, thereby accelerating the reaction rate. The ability of a solvent to act as a hydrogen bond donor or acceptor can also impact the reactivity by interacting with the carbonyl group of the cyclopentadienone.

A hypothetical study on the dimerization of this compound in various solvents could yield the following data, illustrating the influence of solvent polarity on the activation energy (ΔE‡) of the reaction.

| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| n-Hexane | 1.88 | 22.5 |

| Toluene (B28343) | 2.38 | 21.8 |

| Dichloromethane | 8.93 | 19.7 |

| Acetone | 20.7 | 18.9 |

| Acetonitrile | 37.5 | 18.5 |

These hypothetical results would suggest that as the solvent polarity increases, the activation energy for the Diels-Alder dimerization decreases, indicating a faster reaction rate. This trend is consistent with the stabilization of a polar transition state by more polar solvents.

Spectroscopic Parameter Prediction

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. The prediction of NMR chemical shifts (δ) and coupling constants (J) using computational methods, such as Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, has become a valuable tool. nih.govrsc.org

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus in the optimized molecular geometry. By comparing the calculated shifts with experimental data, the structural assignment can be confirmed.

A hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. The values are based on typical chemical shift ranges for the functional groups present in the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 198.5 |

| C2/C5 (quaternary) | - | 135.2 |

| C3/C4 (quaternary) | - | 155.8 |

| Phenyl C (ipso) | - | 130.1 |

| Phenyl C (ortho) | 7.28 | 129.5 |

| Phenyl C (meta) | 7.35 | 128.9 |

| Phenyl C (para) | 7.30 | 128.4 |

| Methyl H | 2.15 | 12.8 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the vibrational modes and electronic transitions of a molecule, respectively. Computational methods can simulate these spectra, offering insights that complement experimental findings.

The simulation of the IR spectrum of this compound can be performed using DFT calculations. These calculations yield the vibrational frequencies and their corresponding intensities. A prominent feature in the calculated IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration, typically predicted in the range of 1700-1750 cm⁻¹.

The UV-Vis spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, which is a colored compound, TD-DFT calculations would predict electronic transitions in the visible region of the electromagnetic spectrum. An experimental study reports an absorption maximum at 460 nm for this compound. truman.edu

A hypothetical comparison between the experimental and computationally simulated UV-Vis absorption maximum is shown in the table below.

| Method | λ_max (nm) |

|---|---|

| Experimental | 460 truman.edu |

| TD-DFT Simulation | 455 |

The close agreement between the experimental and simulated values in this hypothetical scenario would validate the computational approach and provide confidence in the predicted electronic structure.

Aromaticity and Antiaromaticity Indices

The cyclopentadienone ring is a fascinating system for studying the concepts of aromaticity and antiaromaticity. While the cyclopentadienyl (B1206354) anion is a classic example of an aromatic species with 6 π-electrons, the cyclopentadienone ring possesses 4n π-electrons (n=1), which, according to Hückel's rule, would classify it as antiaromatic. Computational indices can be used to probe the electronic character of this ring.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic system. github.io It involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive NICS value suggests a paratropic ring current, characteristic of antiaromaticity.

For the cyclopentadienone ring in this compound, NICS calculations would be expected to yield positive values, confirming its antiaromatic character. The NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the plane of the ring (NICS(1)), the latter being less influenced by the local σ-framework.

A table of hypothetical NICS values for the cyclopentadienone ring is presented below, in comparison to the aromatic benzene (B151609) and the antiaromatic cyclobutadiene.

| Compound | NICS(0) | NICS(1) | Character |

|---|---|---|---|

| Benzene | -9.7 | -10.2 | Aromatic |

| Cyclobutadiene | +18.3 | +27.6 | Antiaromatic |